N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic diamide derivative featuring a thiophene-furan hybrid aromatic system and a trifluoromethoxy-substituted phenyl group. The ethanediamide (-NH-CO-CO-NH-) backbone serves as a central linker, distinguishing it from simpler amide or urea-based analogs.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S/c19-18(20,21)27-13-3-1-12(2-4-13)23-17(25)16(24)22-9-14-5-6-15(26-14)11-7-8-28-10-11/h1-8,10H,9H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDDEPUGNVWVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene and furan rings, followed by their functionalization. The oxalamide linkage is then introduced through a coupling reaction, often using reagents such as oxalyl chloride and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and furan moieties are susceptible to oxidation under controlled conditions:
Research Findings :
- Oxidation of the thiophene ring with KMnO₄ predominantly yields sulfoxides, which retain the oxalamide linkage but show reduced biological activity .
- Furan oxidation with H₂O₂ leads to ring cleavage, forming reactive γ-ketoamide intermediates .
Reduction Reactions
The trifluoromethoxy group and amide bonds participate in reduction:
Key Observations :
- LiAlH₄ reduces the oxalamide group to a diaminoethane derivative, altering hydrogen-bonding capacity.
- Hydrogenolysis of the trifluoromethoxy group increases polarity but decreases metabolic stability .
Substitution Reactions
The trifluoromethoxy phenyl group undergoes nucleophilic aromatic substitution (NAS):
Mechanistic Insights :
- NAS reactions are facilitated by electron-withdrawing effects of the trifluoromethoxy group .
- Azide-substituted derivatives are intermediates for click chemistry applications.
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) enhance substitution reactions by stabilizing transition states .
- Non-polar solvents (toluene, CHCl₃) favor oxidation pathways by minimizing side reactions .
Catalytic Systems
- FeCl₃ accelerates thiocyanate substitution via Lewis acid activation .
- Pd/C enables selective hydrogenolysis without affecting the thiophene ring .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Ethanediamide Linkers
- N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide (): Key Similarities: Ethanediamide backbone, aromatic substituents (methoxy, pyridinyl). Key Differences: Substituted phenyl (methoxy-methylphenyl vs. trifluoromethoxyphenyl) and pyridine vs. thiophene-furan systems. The trifluoromethoxy group in the target compound likely increases electron-withdrawing effects and metabolic stability relative to methoxy-methyl substituents .
Aromatic Systems: Thiophene-Furan Hybrids
- N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e, ): Key Similarities: Thiophen-3-yl group, trifluoromethyl-substituted aromatic ring. Key Differences: Pentanamide linker vs. ethanediamide; piperazine moiety absent in the target. Inference: The thiophene ring may contribute to π-π interactions in receptor binding.
Trifluoromethoxy-Substituted Analogs
N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide ():
- Key Similarities : Trifluoromethoxy phenyl group, furan ring.
- Key Differences : Benzamide linker vs. ethanediamide; pyridine vs. thiophene.
- Inference : The trifluoromethoxy group’s strong electron-withdrawing nature may improve resistance to oxidative metabolism. The ethanediamide in the target compound could offer dual hydrogen-bonding sites, unlike the single amide in this analog .
- N-(Quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d, ): Key Similarities: Trifluoromethoxy phenyl group. Key Differences: Piperazine-pentanamide linker vs. ethanediamide; quinoline vs. thiophene-furan. Inference: The piperazine moiety in 10d may enhance solubility, whereas the ethanediamide in the target compound might prioritize rigidity and directional bonding .
Trifluoromethyl-Substituted Analogs
- N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134, ):
- Key Similarities : Trifluoromethyl group.
- Key Differences : Pyrimidine-amine core vs. ethanediamide; lack of thiophene-furan system.
- Inference : The trifluoromethyl group in both compounds enhances lipophilicity, but the target’s ethanediamide may counterbalance this with polar interactions, improving aqueous solubility .
Comparative Data Table
| Compound Name | Molecular Weight | Key Functional Groups | Linker Type | Aromatic Systems | Key Inferences |
|---|---|---|---|---|---|
| Target Compound | ~438.3* | Ethanediamide, thiophene-furan | Ethanediamide | Thiophene-furan, CF₃O-Ph | Dual H-bonding; high rigidity |
| N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide | ~354.4 | Ethanediamide, pyridine | Ethanediamide | Methoxy-methylphenyl, pyridine | Moderate metabolic stability |
| N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide | ~533.5 | Thiophene, CF₃-Ph, piperazine | Pentanamide | Thiophene, CF₃-Ph | Flexible linker; potential for broad target engagement |
| N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide | 362.3 | Furan, CF₃O-Ph | Amide | Furan, CF₃O-Ph | High metabolic stability; limited H-bonding |
*Estimated based on molecular formula.
Biological Activity
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound notable for its intricate structure, which combines thiophene and furan moieties. This unique configuration is associated with a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Thiophene Ring : Known for its electron-rich nature, contributing to various biological interactions.
- Furan Ring : Imparts additional reactivity and potential for diverse biological effects.
- Trifluoromethoxy Group : Enhances lipophilicity and may improve bioavailability.
The biological activity of this compound is likely mediated through interactions with specific molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cell signaling.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
Anticancer Properties
Research indicates that compounds with similar scaffolds exhibit significant anticancer activity. For instance:
- A study on derivatives of furan compounds demonstrated moderate to strong anti-proliferative effects against human leukemia cell lines in a dose-dependent manner, suggesting potential for this compound as an anticancer agent .
Antimicrobial Effects
The presence of thiophene and furan rings in the structure suggests antimicrobial properties. Compounds with these moieties have been shown to possess activity against various bacterial strains, indicating that this compound may also exhibit similar effects.
Case Studies
- Cytotoxicity in Leukemia Cell Lines
-
Antimicrobial Activity
- Research has highlighted that furan-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that the target compound may also possess broad-spectrum antimicrobial properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiophene, furan, trifluoromethoxy | Potential anticancer, antimicrobial |
| (E)-2-(5-(4-chlorophenyl)furan-2-yl)methylene | Furan, thiazolidinone | Anticancer |
| Pioglitazone | Thiazolidinedione | Insulin sensitizer |
| Furazolidone | Furan | Antimicrobial |
This comparison illustrates the diverse biological activities associated with structurally similar compounds and highlights the potential therapeutic applications of this compound.
Q & A
Q. What are the optimal synthetic routes for N-{[5-(thiophen-3-yl)furan-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, and what reaction conditions are critical for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling between a thiophene-furan hybrid scaffold and a trifluoromethoxy-substituted aniline derivative. Key steps include:
- Amidation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is preferred for final crystallization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (>95% purity) .
Critical factors include temperature control (0–25°C for amidation) and exclusion of moisture to prevent hydrolysis of the trifluoromethoxy group.
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry of the thiophene-furan moiety and amide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₆F₃N₂O₃S) .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What in vitro assays are recommended for initial assessment of biological activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., 10 µM compound in Tris buffer, pH 7.4) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?
- Methodological Answer :
- Analog Synthesis : Replace the trifluoromethoxy group with CF₃, OCH₃, or Cl to assess electronic effects .
- Heterocycle Variation : Substitute thiophene with pyrrole or furan to probe π-π stacking interactions .
- Toxicity Profiling : Parallel artificial membrane permeability assay (PAMPA) for blood-brain barrier penetration and Ames test for mutagenicity .
Example SAR Table :
| Analog Structure | Bioactivity (IC₅₀, µM) | LogP |
|---|---|---|
| Trifluoromethoxy (Parent Compound) | 0.45 | 3.2 |
| CF₃-Substituted | 0.32 | 3.8 |
| OCH₃-Substituted | 1.10 | 2.5 |
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or EGFR). Compare poses of active vs. inactive analogs .
- Molecular Dynamics (MD) Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify assay-specific variables (e.g., buffer pH, incubation time) causing discrepancies .
Q. What experimental strategies are effective for probing the reaction mechanism of amide bond formation in the synthesis?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled aniline to track amide nitrogen via ¹H-¹⁵N HMBC NMR .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) under varying temperatures .
- Acid/Base Quenching : Halt reactions at intervals to isolate intermediates (e.g., acylurea) for LC-MS characterization .
Q. How can reaction yields be improved using design of experiments (DOE) and computational tools?
- Methodological Answer :
- DOE Parameters : Optimize solvent (DMF vs. THF), catalyst loading (0.5–2.0 eq), and temperature (20–60°C) via a 3-factor Box-Behnken design .
- Machine Learning : Train models on historical reaction data (e.g., reaction time, yield) using RDKit descriptors to predict optimal conditions .
Q. What methodologies are recommended for assessing compound stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours; monitor degradation via HPLC .
- Light/Heat Stress : ICH Q1B guidelines for photostability (1.2 million lux-hours) and thermal stability (40°C/75% RH for 6 months) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial activity across studies?
- Methodological Answer :
- Standardize Assays : Use CLSI guidelines for MIC determination and uniform inoculum size (1–5 × 10⁵ CFU/mL) .
- Purity Verification : Ensure compounds are ≥95% pure via orthogonal methods (HPLC, NMR) to exclude impurities as confounding factors .
- Strain-Specificity : Test against ATCC reference strains rather than clinical isolates with undefined resistance profiles .
Q. What advanced purification techniques mitigate challenges posed by the compound’s low solubility?
- Methodological Answer :
- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to identify optimal solvent/anti-solvent pairs (e.g., DMSO/water) .
- Countercurrent Chromatography (CCC) : Utilize a two-phase solvent system (hexane/ethyl acetate/methanol/water) for preparative-scale separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
